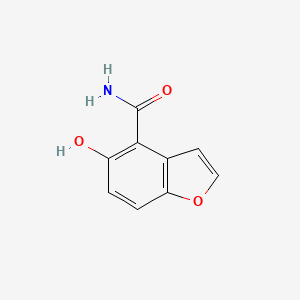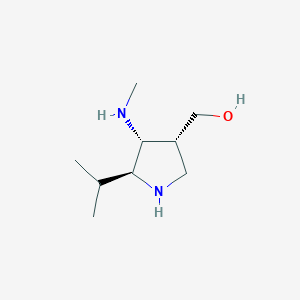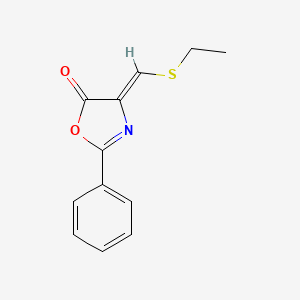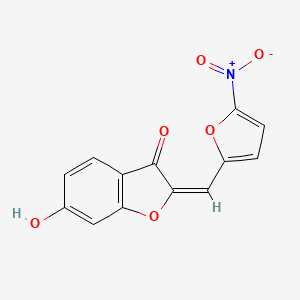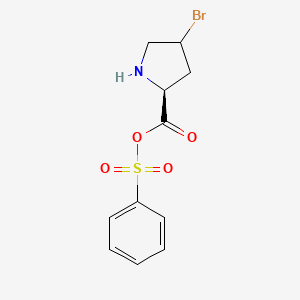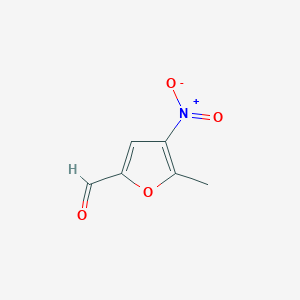![molecular formula C22H15N3O3 B12882886 (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine CAS No. 61125-39-1](/img/structure/B12882886.png)
(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. This compound features a nitrobenzylidene group and a phenyloxazolyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline typically involves the following steps:
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and 4-(5-phenyloxazol-2-yl)aniline.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline:
Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes or sensors due to the presence of the oxazole ring, which can exhibit fluorescence.
Medicine: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Possible applications in the development of organic electronic materials or dyes.
作用機序
The mechanism of action of N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline would depend on its specific application:
Biological Activity: If used as an antimicrobial or anticancer agent, it may interact with cellular components, disrupting essential biological processes.
Fluorescent Probes: The oxazole ring can interact with light, leading to fluorescence, which can be used for imaging or detection purposes.
類似化合物との比較
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline: can be compared with other Schiff bases and oxazole-containing compounds:
Schiff Bases: Similar compounds include N-benzylideneaniline and N-(4-nitrobenzylidene)aniline. These compounds share the imine functional group but differ in their substituents, which can affect their reactivity and applications.
Oxazole Compounds: Similar compounds include 2-phenyloxazole and 4-(5-phenyloxazol-2-yl)aniline. These compounds share the oxazole ring, which can contribute to their fluorescence and potential biological activities.
特性
CAS番号 |
61125-39-1 |
|---|---|
分子式 |
C22H15N3O3 |
分子量 |
369.4 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H15N3O3/c26-25(27)20-12-6-16(7-13-20)14-23-19-10-8-18(9-11-19)22-24-15-21(28-22)17-4-2-1-3-5-17/h1-15H |
InChIキー |
PILYPYKZIXKSKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




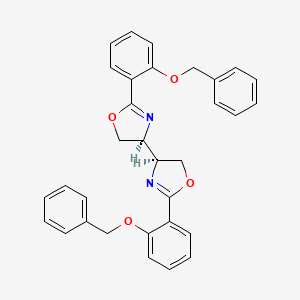
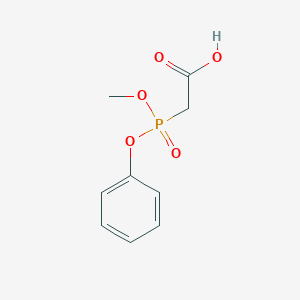
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
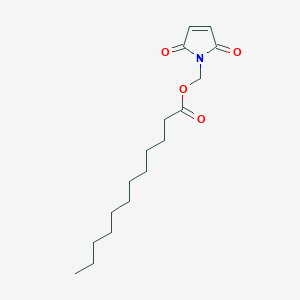
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
